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molecular formula C9H10BrNO2 B1586502 Ethyl 2-amino-5-bromobenzoate CAS No. 63243-76-5

Ethyl 2-amino-5-bromobenzoate

Cat. No. B1586502
M. Wt: 244.08 g/mol
InChI Key: PKWFESSNWKEZDP-UHFFFAOYSA-N
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Patent
US06716841B2

Procedure details

2-Amino-5-bromobenzoic acid (24.7 g, 11.4 mol) was dissolved in 350 mL of ethanol and 2, and 5 mL of concentrated H2SO4 was added. The mixture was refluxed under N2 for 12 h. The solvent was removed and the residue was added with EtOAc. The mixture was extracted with 1N NaOH. The organic solution was washed with brine, dried over MgSO4. It was concentrated and chromatographed with CH2Cl2 to give 3.19 g of 2-amino-5-bromobenzoic acid, ethyl ester. MS (AP+): 243.9, 246, M+H.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH2:17](O)[CH3:18]>>[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([O:6][CH2:17][CH3:18])=[O:5]

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under N2 for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was added with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1N NaOH
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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